Devimistat-d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

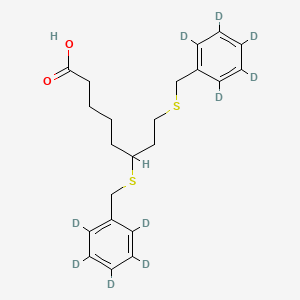

Molecular Formula |

C22H28O2S2 |

|---|---|

Molecular Weight |

398.7 g/mol |

IUPAC Name |

6,8-bis[(2,3,4,5,6-pentadeuteriophenyl)methylsulfanyl]octanoic acid |

InChI |

InChI=1S/C22H28O2S2/c23-22(24)14-8-7-13-21(26-18-20-11-5-2-6-12-20)15-16-25-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,23,24)/i1D,2D,3D,4D,5D,6D,9D,10D,11D,12D |

InChI Key |

ZYRLHJIMTROTBO-CRDOFXDFSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CSCCC(CCCCC(=O)O)SCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)CSCCC(CCCCC(=O)O)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Devimistat-d10: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Devimistat (CPI-613), and its deuterated form Devimistat-d10, represent a novel class of anti-cancer agents that target the metabolic machinery of tumor cells. As a lipoic acid analog, devimistat disrupts mitochondrial energy metabolism by inhibiting two key enzymes in the tricarboxylic acid (TCA) cycle: the pyruvate dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (KGDH). This dual inhibition leads to a metabolic crisis within cancer cells, culminating in cell death through apoptosis and other pathways. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways involved. While clinical trials have yielded mixed results, the unique mechanism of devimistat continues to be an area of active investigation for combination therapies and specific cancer subtypes.

Core Mechanism of Action: Targeting Mitochondrial Metabolism

Devimistat's primary mechanism of action is the disruption of the TCA cycle, a central hub of cellular metabolism, through the inhibition of PDC and KGDH.[1][2] This targeted approach exploits the metabolic reprogramming often observed in cancer cells, which exhibit a heightened reliance on mitochondrial metabolism for energy production and biosynthesis.

Inhibition of Pyruvate Dehydrogenase Complex (PDC)

Devimistat indirectly inhibits PDC, the gatekeeper enzyme that links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA. The proposed mechanism involves the hyper-activation of pyruvate dehydrogenase kinases (PDKs), which in turn phosphorylate and inactivate PDC.[3] This blockade of pyruvate entry into the TCA cycle curtails a major source of fuel for mitochondrial respiration.

Inhibition of α-Ketoglutarate Dehydrogenase (KGDH)

Devimistat also directly inhibits KGDH, a critical enzyme within the TCA cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[2] This inhibition further disrupts the flow of metabolites through the cycle, leading to a severe impairment of mitochondrial function.

The simultaneous inhibition of both PDC and KGDH creates a metabolic catastrophe for cancer cells, leading to a significant reduction in ATP production, an increase in reactive oxygen species (ROS), and ultimately, the initiation of cell death pathways.[3]

This compound: The Role of Deuteration

This compound is a deuterated version of devimistat. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to potentially improve the pharmacokinetic and pharmacodynamic properties of a compound. While specific studies detailing the direct comparison of the mechanism of action between devimistat and this compound are not extensively available in the public domain, the principle of deuteration suggests potential benefits such as increased metabolic stability and a longer half-life. The core mechanism of inhibiting PDC and KGDH is expected to be identical.

Quantitative Data on Devimistat's Efficacy

The cytotoxic effects of devimistat have been quantified across various cancer cell lines, primarily through the determination of half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50).

| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |

| H460 | Human Lung Cancer | 120 (EC50) | |

| Saos-2 | Human Sarcoma | 120 (EC50) | |

| 6606PDA | Pancreatic Cancer | 254 (IC50) | |

| MiaPaCa-2 | Pancreatic Cancer | ~200-300 | |

| Panc-1 | Pancreatic Cancer | ~200-300 | |

| A549 | Human Lung Cancer | > 50 (IC50) | |

| HepG2 | Human Liver Cancer | > 50 (IC50) | |

| HCT116 | Human Colon Cancer | 22.4 (IC50) | |

| HTB-26 | Human Breast Cancer | 10-50 (IC50) | |

| PC-3 | Human Prostate Cancer | 10-50 (IC50) |

Downstream Cellular Effects of Devimistat

The inhibition of PDC and KGDH by devimistat triggers a cascade of downstream events that contribute to its anti-cancer activity.

Disruption of Mitochondrial Membrane Potential

A key consequence of devimistat-induced mitochondrial dysfunction is the loss of the mitochondrial membrane potential (ΔΨm). This depolarization is a critical event in the initiation of the intrinsic apoptotic pathway.

Induction of Apoptosis

Devimistat is a potent inducer of apoptosis in cancer cells. The disruption of mitochondrial integrity leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This, in turn, activates the caspase cascade, a family of proteases that execute the apoptotic program. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a crucial role in regulating this process. Devimistat has been shown to modulate the expression and activity of these proteins, tipping the balance towards apoptosis.

Visualizing the Mechanism of Action

Signaling Pathway of this compound in Cancer Cells

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow for Assessing Devimistat's Activity

Caption: Experimental workflow for evaluating devimistat's anti-cancer effects.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.

Materials:

-

Cancer cells treated with this compound and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells from the treatment and control groups.

-

Wash the cells twice with ice-cold PBS by centrifugation.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants for analysis.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This protocol measures the change in mitochondrial membrane potential in response to this compound treatment.

Materials:

-

Cancer cells treated with this compound and control cells

-

JC-1 dye

-

Complete culture medium

-

PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides).

-

Treat the cells with this compound for the desired time.

-

Prepare a JC-1 staining solution (typically 5-10 µg/mL in complete medium).

-

Remove the treatment medium and wash the cells once with PBS.

-

Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Wash the cells twice with PBS.

-

Add fresh culture medium or PBS for imaging or analysis.

-

Analyze the cells using a fluorescence microscope (red fluorescence indicates healthy mitochondria with high ΔΨm, while green fluorescence indicates depolarized mitochondria with low ΔΨm) or a flow cytometer to quantify the ratio of red to green fluorescence.

Pyruvate Dehydrogenase (PDC) Activity Assay (Radiolabeled)

This assay measures the activity of PDC by quantifying the release of 14CO2 from [1-14C]-pyruvate.

Materials:

-

Cell lysates from this compound treated and control cells

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

[1-14C]-pyruvate

-

Cofactors: Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD+

-

Scintillation vials and scintillation cocktail

-

CO2 trapping solution (e.g., hyamine hydroxide)

-

Scintillation counter

Procedure:

-

Prepare cell lysates from treated and control cells, ensuring to keep them on ice.

-

In a reaction tube, combine the assay buffer, cofactors, and cell lysate.

-

Initiate the reaction by adding [1-14C]-pyruvate.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding a strong acid (e.g., perchloric acid), which also facilitates the release of 14CO2.

-

Trap the evolved 14CO2 using a suitable trapping solution placed in a center well within the sealed reaction tube.

-

Transfer the trapping solution to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the PDC activity based on the amount of 14CO2 produced per unit of protein per unit of time.

α-Ketoglutarate Dehydrogenase (KGDH) Activity Assay (Radiolabeled)

This assay measures the activity of KGDH by quantifying the release of 14CO2 from [1-14C]-α-ketoglutarate.

Materials:

-

Mitochondrial extracts from this compound treated and control cells

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

-

[1-14C]-α-ketoglutarate

-

Cofactors: Coenzyme A (CoA), NAD+

-

Scintillation vials and scintillation cocktail

-

CO2 trapping solution

-

Scintillation counter

Procedure:

-

Isolate mitochondria from treated and control cells.

-

In a reaction tube, combine the assay buffer, cofactors, and mitochondrial extract.

-

Initiate the reaction by adding [1-14C]-α-ketoglutarate.

-

Follow steps 4-8 from the PDC activity assay protocol to measure the released 14CO2 and calculate KGDH activity.

Clinical Perspective and Future Directions

Devimistat has been investigated in numerous clinical trials for various solid tumors and hematologic malignancies. However, the results of Phase III trials, such as the AVENGER 500 study in pancreatic cancer and the ARMADA 2000 study in acute myeloid leukemia (AML), did not demonstrate a significant improvement in overall survival when devimistat was added to standard chemotherapy regimens.

Despite these setbacks, the unique mechanism of action of devimistat continues to be of interest to researchers. The ability to disrupt a fundamental metabolic pathway in cancer cells suggests that devimistat may have potential in combination with other targeted therapies or in specific patient populations with distinct metabolic profiles. Further research is needed to identify predictive biomarkers of response and to explore novel combination strategies that can harness the full therapeutic potential of this class of mitochondrial-targeting agents.

Conclusion

This compound is a first-in-class metabolic inhibitor that targets the mitochondrial TCA cycle in cancer cells by inhibiting PDC and KGDH. This dual inhibition leads to a profound disruption of cellular energy metabolism, culminating in apoptosis. While its clinical development has faced challenges, the in-depth understanding of its mechanism of action provides a strong rationale for its continued investigation, particularly in the context of personalized medicine and combination therapies. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of cancer metabolism and developing novel anti-cancer therapeutics.

References

What is Devimistat-d10 and its research applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (CPI-613) is a first-in-class investigational anti-cancer agent that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical pathway for energy metabolism in cancer cells.[1] Devimistat-d10 is the deuterium-labeled analogue of Devimistat. Deuterium labeling involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This isotopic labeling renders this compound an invaluable tool in research and drug development, primarily as an internal standard for quantitative mass spectrometry-based assays. Its identical chemical properties to Devimistat, but distinct mass, allow for precise and accurate quantification of the parent drug in complex biological matrices. This technical guide provides an in-depth overview of this compound, its research applications, and detailed experimental protocols.

Core Concepts: The Role of Devimistat and this compound

Devimistat is a lipoic acid analogue that disrupts mitochondrial metabolism by inhibiting two key enzymes in the TCA cycle: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[2][3] This dual inhibition leads to a metabolic crisis within cancer cells, ultimately triggering cell death through apoptosis and other mechanisms.[2][4]

This compound, being chemically identical to Devimistat but with a higher molecular weight due to the deuterium atoms, serves as an ideal internal standard in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). When added to a biological sample, it behaves identically to Devimistat during extraction, chromatography, and ionization, but is detected as a distinct mass by the mass spectrometer. This allows for the correction of any sample loss or variability during the analytical process, ensuring highly accurate quantification of Devimistat.

Research Applications of this compound

The primary research application of this compound is as an internal standard for the quantitative analysis of Devimistat in various biological samples. This is a critical component of:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Devimistat in preclinical animal models and human clinical trials. Accurate PK data is essential for dose selection and understanding the drug's behavior in the body.

-

Bioavailability and Bioequivalence Studies: Comparing different formulations of Devimistat or assessing its absorption under various conditions.

-

Therapeutic Drug Monitoring (TDM): In a clinical setting, TDM may be used to optimize patient dosing by maintaining drug concentrations within a therapeutic window.

-

Metabolite Identification and Quantification: While this compound is a standard for the parent drug, similar deuterated standards can be synthesized for its metabolites to study their formation and clearance.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of Devimistat (CPI-613).

Table 1: In Vitro Cytotoxicity of Devimistat (IC50/EC50 Values)

| Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 167 | |

| HCT116 p53-/- | Colorectal Cancer | 151 | |

| LS174T | Colorectal Cancer | 184 | |

| NCI-H460 | Human Lung Cancer | 120 (EC50) | |

| Saos-2 | Human Sarcoma | 120 (EC50) | |

| AsPC-1 | Pancreatic Cancer | ~200 (IC50) | |

| PANC-1 | Pancreatic Cancer | ~200 (IC50) |

Table 2: In Vivo Efficacy of Devimistat in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Devimistat (CPI-613) Dose | Outcome | Reference |

| Pancreatic Cancer | BxPC-3 | CD1 nu/nu mice | 25 mg/kg (i.p.) | Potent anticancer activity | |

| Non-small Cell Lung Carcinoma | H460 | Mouse model | 10 mg/kg (i.p.) | Significant tumor growth inhibition | |

| Colorectal Cancer | HCT116 & HT29 | Nude mice | Not specified | Showed antitumor activity and synergized with irinotecan |

Experimental Protocols

Quantitative Analysis of Devimistat in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol is adapted from a validated method for the quantification of Devimistat (CPI-613) and its metabolites. This compound would be used as the internal standard for Devimistat.

a. Sample Preparation (Protein Precipitation)

-

Thaw human plasma samples at room temperature.

-

To 100 µL of plasma, add a known concentration of this compound solution in acetonitrile (internal standard).

-

Add acetonitrile to precipitate plasma proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Dilute the supernatant with water before injection into the LC-MS/MS system.

b. LC-MS/MS Conditions

-

LC Column: Xbridge C18 (50 × 2.1 mm; 5 µm) or equivalent.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a suitable modifier like formic acid.

-

Flow Rate: Optimized for the specific column and system.

-

Injection Volume: Typically 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

-

Ionization Source: Electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both Devimistat and this compound.

c. Data Analysis

-

Integrate the peak areas for both Devimistat and this compound.

-

Calculate the peak area ratio of Devimistat to this compound.

-

Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of Devimistat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Colorectal Cancer Xenograft Mouse Model

This protocol is based on a study investigating the in vivo efficacy of Devimistat.

a. Cell Culture and Implantation

-

Culture HCT116 or HT29 colorectal cancer cells in appropriate media.

-

Harvest the cells and resuspend them in a suitable medium for injection (e.g., PBS or Matrigel).

-

Subcutaneously inject 5 x 10^6 HCT116 or 1 x 10^6 HT29 cells into the flanks of immunodeficient mice (e.g., nude mice).

b. Tumor Growth and Treatment

-

Allow the tumors to grow to a palpable size (e.g., after 7 days).

-

Randomize the mice into treatment and control groups.

-

Administer Devimistat (formulated in a suitable vehicle) or vehicle control via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule.

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

-

Calculate tumor volume using the formula: (length x width^2) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

c. Endpoint and Analysis

-

Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).

-

Compare tumor growth and survival between the treatment and control groups to evaluate the efficacy of Devimistat.

Mandatory Visualizations

Signaling Pathway of Devimistat's Mechanism of Action

Caption: Mechanism of action of Devimistat in cancer cells.

Experimental Workflow for Xenograft Mouse Model

Caption: Workflow for a preclinical xenograft mouse model study of Devimistat.

Logical Relationship for Quantitative Analysis using this compound

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Devimistat-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Devimistat-d10 (6,8-Bis(benzylthio)octanoic acid-d10). Devimistat, also known as CPI-613, is an investigational anti-cancer agent that targets mitochondrial metabolism. The deuterated analog, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies. This document outlines a proposed synthetic route, detailed experimental protocols for synthesis and isotopic purity determination, and relevant biochemical pathway information.

Introduction to Devimistat

Devimistat is a lipoic acid derivative that inhibits the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) complexes within the mitochondria of cancer cells. This disruption of the tricarboxylic acid (TCA) cycle leads to a metabolic crisis and subsequent cell death in malignant cells, which are often highly dependent on mitochondrial energy production. The selective targeting of cancer cell metabolism makes Devimistat a promising candidate in oncology.

Proposed Synthesis of this compound

The proposed multi-step synthesis is as follows:

Step 1: Bromination of Deuterated Octanoic Acid The synthesis would commence with the bromination of commercially available octanoic acid-d15 at the C6 and C8 positions. This can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions.

Step 2: Thioacetylation The resulting 6,8-dibromooctanoic acid-d13 is then reacted with potassium thioacetate to introduce the sulfur moieties, yielding 6,8-di(acetylthio)octanoic acid-d13.

Step 3: Hydrolysis and Benzylation The thioacetyl groups are subsequently hydrolyzed under basic conditions to yield the corresponding dithiol. This intermediate is then immediately reacted with benzyl bromide to afford the final product, this compound. The purification of the final product would likely be achieved through crystallization.

A schematic of this proposed synthesis is presented below.

Figure 1. Proposed synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound (Proposed)

Materials:

-

Octanoic acid-d15

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Potassium thioacetate (KSAc)

-

Sodium hydroxide (NaOH)

-

Benzyl bromide

-

Appropriate solvents (e.g., carbon tetrachloride, ethanol, water)

Procedure:

-

Bromination: To a solution of octanoic acid-d15 in a suitable solvent such as carbon tetrachloride, add NBS and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC or GC-MS). After cooling, filter the succinimide and concentrate the filtrate under reduced pressure.

-

Thioacetylation: Dissolve the crude 6,8-dibromooctanoic acid-d13 in a polar aprotic solvent and add potassium thioacetate. Heat the mixture to ensure complete substitution.

-

Hydrolysis and Benzylation: To the resulting 6,8-di(acetylthio)octanoic acid-d13, add an aqueous solution of NaOH and heat to hydrolyze the thioesters. After cooling and acidification, extract the dithiol. Immediately, dissolve the crude dithiol in a suitable solvent and add benzyl bromide in the presence of a base. Stir at room temperature until the reaction is complete.

-

Purification: Isolate the crude this compound and purify by crystallization from an appropriate solvent system.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality of this compound for its intended use. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is recommended for a comprehensive analysis.

HRMS is a powerful technique for determining the isotopic distribution of a labeled compound.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Mass Spectral Acquisition: Infuse the sample directly or via liquid chromatography into the mass spectrometer. Acquire the full scan mass spectrum in the appropriate mass range.

-

Data Analysis:

-

Identify the molecular ion peak for this compound ([M-H]⁻ or [M+H]⁺).

-

Determine the relative intensities of the isotopologue peaks (M, M+1, M+2, etc.).

-

Calculate the percentage of each isotopologue to determine the isotopic distribution and the overall isotopic purity.

-

Figure 2. Workflow for isotopic purity analysis by HRMS.

¹H and ²H NMR spectroscopy can provide information about the specific sites and extent of deuteration.

Instrumentation:

-

A high-field NMR spectrometer equipped with a deuterium probe.

Procedure:

-

¹H NMR:

-

Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

The absence or significant reduction of proton signals at specific positions compared to the spectrum of unlabeled Devimistat confirms deuteration at those sites.

-

-

²H NMR:

-

Dissolve the sample in a protonated solvent (e.g., CHCl₃).

-

Acquire the ²H NMR spectrum.

-

The presence of signals in the ²H spectrum directly confirms the locations of deuterium incorporation. The integration of these signals can be used to quantify the degree of deuteration at each site.

-

Quantitative Data Summary

The following tables summarize hypothetical, yet expected, data for the synthesis and analysis of this compound.

Table 1: Synthesis Yields

| Step | Product | Starting Material | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 1 | 6,8-Dibromooctanoic Acid-d13 | Octanoic Acid-d15 | 15.0 | 12.5 | 83 |

| 2 | 6,8-Di(acetylthio)octanoic Acid-d13 | 6,8-Dibromooctanoic Acid-d13 | 12.0 | 10.2 | 85 |

| 3 | This compound | 6,8-Di(acetylthio)octanoic Acid-d13 | 10.0 | 8.0 | 80 |

Table 2: Isotopic Purity Analysis of this compound

| Analytical Method | Parameter | Result |

| HRMS | Isotopic Purity (d10) | > 98% |

| d9 Isotopologue | < 1.5% | |

| d8 Isotopologue | < 0.5% | |

| ¹H NMR | Proton Occupancy at C6 | < 2% |

| Proton Occupancy at C8 | < 2% | |

| ²H NMR | Deuterium Enrichment at C6 | > 98% |

| Deuterium Enrichment at C8 | > 98% |

Devimistat Signaling Pathway

Devimistat exerts its anticancer effects by targeting key enzymes in mitochondrial metabolism. A simplified representation of this signaling pathway is shown below.

Figure 3. Simplified signaling pathway of Devimistat's mechanism of action.

This guide provides a foundational understanding for the synthesis and analysis of this compound. Researchers should adapt and optimize these proposed protocols based on their specific laboratory conditions and available instrumentation.

An In-depth Technical Guide to the Biological Properties of Deuterated Devimistat

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Devimistat (CPI-613) is a first-in-class anti-cancer agent that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway essential for tumor cell growth and proliferation. While extensive research has elucidated the biological properties of Devimistat, the exploration of its deuterated analog represents a promising frontier in enhancing its therapeutic potential. This technical guide provides a comprehensive overview of the known biological properties of Devimistat and explores the anticipated benefits of deuteration. By leveraging the kinetic isotope effect, deuterated Devimistat is projected to exhibit improved pharmacokinetic and pharmacodynamic profiles, potentially leading to enhanced efficacy and a more favorable safety profile. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the continued development of this novel therapeutic agent.

Introduction to Devimistat (CPI-613)

Devimistat is a novel lipoate analog designed to selectively target the altered mitochondrial metabolism of cancer cells.[1][2] Unlike normal cells, many cancer cells exhibit a heightened reliance on mitochondrial metabolism for energy production and the synthesis of biosynthetic precursors. Devimistat disrupts this aberrant metabolism by targeting two key enzymes in the TCA cycle: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[1] This dual-inhibition mechanism effectively cuts off the fuel supply to cancer cells, leading to cell death.[3][4] Devimistat has been investigated in numerous clinical trials for a variety of solid tumors and hematological malignancies, often in combination with standard-of-care chemotherapies.

The Rationale for Deuterating Devimistat

The substitution of hydrogen atoms with their heavier isotope, deuterium, is a strategic approach in drug development to improve the metabolic stability and overall pharmacokinetic profile of a compound. This strategy is based on the kinetic isotope effect, where the increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle change can significantly slow the rate of metabolic reactions that involve the cleavage of this bond, often leading to:

-

Reduced Systemic Clearance: A slower rate of metabolism can decrease the speed at which the drug is cleared from the body.

-

Increased Half-life: A longer circulation time in the body can lead to more sustained therapeutic concentrations.

-

Enhanced Drug Exposure: The overall exposure of the body to the active drug can be increased.

-

Improved Safety Profile: By potentially reducing the formation of toxic metabolites, deuteration can lead to a better safety and tolerability profile.

While specific data on deuterated Devimistat is not yet publicly available, the principles of deuteration suggest that a deuterated analog could offer significant advantages over the parent compound.

Biological Properties of Devimistat

Mechanism of Action

Devimistat's primary mechanism of action is the inhibition of the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) complexes within the mitochondria of cancer cells. This dual inhibition disrupts the TCA cycle at two critical points, leading to a cascade of downstream effects:

-

Inhibition of Mitochondrial Respiration: By blocking key steps in the TCA cycle, Devimistat impairs the process of oxidative phosphorylation, the primary means of ATP production in cancer cells.

-

Induction of Oxidative Stress: The disruption of mitochondrial metabolism leads to an increase in the production of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.

-

Apoptosis Induction: The combination of energy depletion and oxidative stress activates intrinsic apoptotic pathways, leading to programmed cell death.

The selectivity of Devimistat for cancer cells is attributed to their altered metabolic state and increased reliance on the TCA cycle compared to normal cells.

Signaling Pathways

The metabolic disruption caused by Devimistat triggers a complex network of signaling pathways that ultimately lead to cancer cell death.

Caption: Mechanism of Action of Deuterated Devimistat.

Preclinical and Clinical Data Summary

Numerous preclinical and clinical studies have evaluated the efficacy and safety of Devimistat. While specific data for a deuterated version is not available, the data for the parent compound provides a strong foundation for its potential.

Table 1: Summary of Preclinical Data for Devimistat (CPI-613)

| Parameter | Cell Line(s) | Value | Reference |

| In Vitro Cytotoxicity | |||

| IC50 | Pancreatic Cancer Cells | Varies by cell line | |

| Colorectal Cancer Cells | Varies by cell line | ||

| Mechanism of Action | |||

| Enzyme Inhibition | Pancreatic Cancer Cells | Inhibition of PDH and KGDH | |

| Acute Myeloid Leukemia Cells | Inhibition of PDH and KGDH | ||

| In Vivo Efficacy | |||

| Tumor Growth Inhibition | Pancreatic Cancer Xenografts | Significant inhibition | |

| Colorectal Cancer Xenografts | Synergistic effect with IT |

Table 2: Summary of Selected Clinical Trial Data for Devimistat (CPI-613)

| Cancer Type | Phase | Combination Therapy | Key Findings | Reference |

| Metastatic Pancreatic Cancer | Phase 3 (AVENGER 500) | Modified FOLFIRINOX | Evaluation of efficacy and safety | |

| Relapsed/Refractory AML | Phase 3 (ARMADA 2000) | High-Dose Cytarabine and Mitoxantrone | Evaluation in older patients | |

| Biliary Tract Cancer | Phase 1b | Gemcitabine and Cisplatin | Well-tolerated with promising initial efficacy | |

| B-Cell Non-Hodgkin Lymphoma | Phase 1 | Bendamustine and Rituximab | Assessment of safety and efficacy |

Experimental Protocols

In Vitro Cytotoxicity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of deuterated Devimistat in cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of deuterated Devimistat or the parent compound for 72 hours.

-

Cell viability is assessed using a standard MTT or CellTiter-Glo assay.

-

IC50 values are calculated by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

-

Mitochondrial Respiration Assay

-

Objective: To measure the effect of deuterated Devimistat on the oxygen consumption rate (OCR) of cancer cells.

-

Methodology:

-

Cancer cells are seeded in a Seahorse XFp cell culture miniplate.

-

The cells are treated with deuterated Devimistat, and the OCR is measured using a Seahorse XFp Analyzer.

-

Mitochondrial function parameters, such as basal respiration, ATP-linked respiration, and maximal respiration, are determined.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of deuterated Devimistat in a preclinical animal model.

-

Methodology:

-

Immunocompromised mice are subcutaneously implanted with human cancer cells.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Deuterated Devimistat is administered intravenously or intraperitoneally according to a predetermined schedule.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised for further analysis.

-

Caption: Preclinical Evaluation Workflow.

Future Directions and Conclusion

The development of a deuterated version of Devimistat holds significant promise for improving upon the established anti-cancer activity of the parent compound. The anticipated benefits of enhanced metabolic stability, increased half-life, and improved safety profile warrant further investigation. Preclinical studies directly comparing the pharmacokinetic and pharmacodynamic properties of deuterated Devimistat with its non-deuterated counterpart are a critical next step. The in-depth understanding of Devimistat's biological properties provides a solid framework for the rational design and development of its deuterated analog, with the ultimate goal of providing a more effective and safer treatment option for cancer patients. This technical guide serves as a comprehensive resource to inform and guide these future research and development efforts.

References

- 1. Devimistat in combination with high dose cytarabine and mitoxantrone compared with high dose cytarabine and mitoxantrone in older patients with relapsed/refractory acute myeloid leukemia: ARMADA 2000 Phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. cornerstonepharma.com [cornerstonepharma.com]

- 4. cornerstonepharma.com [cornerstonepharma.com]

A Technical Guide to Devimistat-d10: A Tool for Interrogating Mitochondrial Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (formerly CPI-613) is a first-in-class investigational drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical pathway for energy production in cancer cells.[1][2][3] As a lipoic acid analog, devimistat is designed to disrupt the altered mitochondrial metabolism of tumor cells, leading to their death.[4][5] This guide focuses on the deuterated analog, devimistat-d10, and its application as a sophisticated tool for studying mitochondrial function, particularly in the context of cancer research and drug development. The inclusion of ten deuterium atoms provides a stable isotopic label, making it an invaluable tracer for metabolic flux analysis using mass spectrometry.

Core Mechanism of Action

Devimistat's primary targets are two key enzyme complexes within the mitochondrial matrix: the Pyruvate Dehydrogenase Complex (PDC) and the α-Ketoglutarate Dehydrogenase Complex (KGDHC). These complexes are crucial control points in the TCA cycle, responsible for converting pyruvate and α-ketoglutarate into acetyl-CoA and succinyl-CoA, respectively.

The mechanisms of inhibition are distinct for each enzyme complex:

-

Pyruvate Dehydrogenase (PDC): Devimistat indirectly inhibits PDC. It achieves this by hyper-activating pyruvate dehydrogenase kinases (PDKs), which in turn phosphorylate and inactivate PDC.

-

α-Ketoglutarate Dehydrogenase (KGDHC): The drug selectively inactivates KGDHC by inducing a burst of reactive oxygen species (ROS), which disrupts the enzyme's normal redox feedback loop.

By simultaneously inhibiting these two critical entry points into the TCA cycle, devimistat effectively shuts down mitochondrial respiration, leading to a metabolic crisis within the cancer cell. This collapse triggers mitochondria-induced apoptosis through the release of cytochrome C.

Caption: Mechanism of devimistat targeting PDC and KGDHC.

Quantitative Data Summary

The efficacy of devimistat has been evaluated across various cancer cell lines and in clinical trials. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of Devimistat (CPI-613)

| Cell Line | Cancer Type | Metric | Value | Reference |

|---|---|---|---|---|

| H460 | Human Lung Cancer | EC50 | 120 µM | |

| Saos-2 | Human Sarcoma | EC50 | 120 µM | |

| BxPC-3 | Pancreatic Cancer | In Vivo Model | Potent anticancer activity at 25 mg/kg |

| H460 | Human Lung Cancer | In Vivo Model | Significant tumor growth inhibition at 10 mg/kg | |

Table 2: Clinical Trial Pharmacokinetics & Dosing

| Trial Phase | Patient Population | Dosing | Key Finding | Reference |

|---|---|---|---|---|

| Phase 1 | Advanced Hematologic Malignancies | Up to 2,940 mg/m² (IV) | No dose-limiting toxicities observed | |

| Phase 1 | Advanced Hematologic Malignancies | N/A | Half-life of 1.34 hours | |

| Phase 1b | Biliary Tract Cancer | 2000 mg/m² (IV) with Gem/Cis | Well tolerated with promising initial efficacy |

| Phase 3 (AVENGER 500) | Metastatic Pancreatic Cancer | 500 mg/m² with mFOLFIRINOX | Did not meet primary OS endpoint | |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments involving devimistat.

Protocol 1: Assessment of Mitochondrial Respiration via Oxygen Consumption Rate (OCR)

This protocol is adapted from studies measuring mitochondrial function in cancer cells following devimistat treatment.

Objective: To measure the effect of devimistat on basal respiration, ATP-coupled respiration, and maximal respiratory capacity.

Materials:

-

Seahorse XF Analyzer (or similar)

-

Cancer cell line of interest (e.g., HCT116, OVCAR3)

-

This compound stock solution

-

Seahorse XF Cell Culture Microplates

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial inhibitors: Oligomycin, FCCP (or CCCP), Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cells (e.g., 20,000 cells/well) in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 50-200 µM) or vehicle control for a specified duration (e.g., 24 hours).

-

Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C.

-

Instrument Calibration: Calibrate the Seahorse XF sensor cartridge according to the manufacturer's instructions.

-

Mito Stress Test: Load the calibrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A into the appropriate injection ports.

-

Data Acquisition: Place the cell plate into the Seahorse XF Analyzer. The instrument will sequentially inject the inhibitors and measure OCR at baseline and after each injection.

-

Data Analysis: Analyze the resulting OCR data to determine parameters such as basal respiration, ATP production-linked OCR, maximal respiration, and spare respiratory capacity.

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

This protocol is based on a validated bioanalytical assay for quantifying CPI-613 and its metabolites. Using this compound would require adjusting the mass transitions to account for the deuterium label.

Objective: To accurately quantify this compound concentrations in plasma samples for pharmacokinetic studies.

Materials:

-

Triple quadrupole mass spectrometer (e.g., Sciex API 5000)

-

HPLC system with a C18 column (e.g., Xbridge C18, 50 × 2.1 mm; 5 µm)

-

Human plasma samples

-

Acetonitrile (for protein precipitation)

-

This compound and internal standard

-

Formic acid

Procedure:

-

Sample Preparation: Thaw plasma samples. To a 50 µL aliquot, add the internal standard.

-

Protein Precipitation: Add 200 µL of acetonitrile to precipitate plasma proteins. Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Extraction: Transfer the supernatant, dilute with water, and inject onto the LC-MS/MS system.

-

Chromatographic Separation: Use a gradient elution method with a mobile phase consisting of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for this compound and the internal standard.

-

Note: The precursor and product ion m/z values must be optimized for the d10-labeled compound.

-

-

Quantification: Construct a calibration curve using standards of known concentrations. Quantify the this compound concentration in the unknown samples by interpolating from this curve. The reported linear range for non-deuterated CPI-613 is 50–50,000 ng/ml.

Visualized Workflows and Pathways

Metabolomics Experimental Workflow

The use of this compound is ideal for stable isotope tracing studies to map metabolic flux.

References

The Role of Devimistat-d10 in Metabolic Flux Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain high rates of proliferation and adapt to the tumor microenvironment. A key aspect of this reprogramming is the altered function of mitochondrial metabolism, particularly the tricarboxylic acid (TCA) cycle. Devimistat (CPI-613), a first-in-class investigational drug, is a lipoic acid analog designed to selectively target this metabolic vulnerability in cancer cells. This technical guide provides an in-depth overview of Devimistat's mechanism of action and explores the conceptual application of its deuterated isotopologue, Devimistat-d10, in metabolic flux analysis to elucidate the intricate metabolic rewiring in cancer. While specific public data on "this compound" is not available, this guide outlines the principles and methodologies for its potential use as a stable isotope tracer.

Devimistat (CPI-613): Mechanism of Action

Devimistat is a small molecule that disrupts the TCA cycle by targeting two key mitochondrial enzymes: the Pyruvate Dehydrogenase Complex (PDC) and the α-Ketoglutarate Dehydrogenase Complex (KGDHC).[1][2][3][4] Its mechanism is multifaceted and selective for tumor cells.

-

Inhibition of Pyruvate Dehydrogenase Complex (PDC): Devimistat indirectly inhibits PDC by activating Pyruvate Dehydrogenase Kinases (PDKs). PDKs phosphorylate and inactivate PDC, thereby blocking the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle.[3]

-

Inhibition of α-Ketoglutarate Dehydrogenase Complex (KGDHC): Devimistat leads to the inactivation of KGDHC, another critical enzyme in the TCA cycle. This inhibition is mediated by an increase in reactive oxygen species (ROS).

By simultaneously inhibiting these two crucial enzymes, Devimistat effectively shuts down the TCA cycle in cancer cells, leading to a metabolic crisis, induction of apoptosis, and necrosis.

The Concept of this compound in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a biological system. Stable isotope tracing is a cornerstone of MFA, where molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H/D) are introduced into a system, and their incorporation into downstream metabolites is tracked.

This compound represents a deuterated version of Devimistat, where ten hydrogen atoms have been replaced by deuterium. The introduction of this heavier isotope creates a stable, non-radioactive tracer that can be used to probe metabolic pathways. The rationale for using this compound in MFA would be to:

-

Trace the uptake and metabolic fate of Devimistat itself: By tracking the deuterium label, researchers could quantify the extent to which cancer cells take up the drug and identify any potential metabolic modifications it undergoes.

-

Investigate the impact on downstream metabolic pathways: The deuterium atoms from this compound could potentially be incorporated into other metabolites, providing insights into less understood metabolic consequences of the drug's action.

-

Quantify pathway fluxes in the presence of the inhibitor: By combining this compound with other stable isotope tracers (e.g., ¹³C-glucose), it would be possible to precisely quantify how Devimistat alters the flux through central carbon metabolism.

Quantitative Data on Devimistat's Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Devimistat (CPI-613) in various cancer cell lines, demonstrating its broad anti-cancer activity.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| AsPC-1 | Pancreatic Cancer | ~200 | |

| PANC-1 | Pancreatic Cancer | ~200 | |

| 6606PDA | Pancreatic Cancer | 254 (48h) | |

| MiaPaCa-2 | Pancreatic Cancer | 226 (48h) | |

| Panc02 | Pancreatic Cancer | 230 (48h) | |

| H460 | Non-Small Cell Lung Cancer | 120 | |

| Saos-2 | Sarcoma | 120 | |

| HCT116 | Colorectal Cancer | Varies | |

| HT29 | Colorectal Cancer | Varies | |

| DLD-1 | Colorectal Cancer | Varies | |

| RKO | Colorectal Cancer | Varies | |

| SW480 | Colorectal Cancer | Varies | |

| LS174T | Colorectal Cancer | Varies | |

| RCB1292 | Biliary Tract Cancer | 139-200 | |

| RCB1293 | Biliary Tract Cancer | 139-200 | |

| TFK-1 | Biliary Tract Cancer | 139-200 |

Experimental Protocols

In Vitro Treatment of Cancer Cells with Devimistat

This protocol provides a general guideline for treating adherent cancer cell lines with Devimistat (CPI-613).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Devimistat (CPI-613) stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Multi-well plates (e.g., 6-well, 24-well, or 96-well)

-

Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture flask.

-

Seed the cells into multi-well plates at a density appropriate for the specific cell line and experiment duration. Allow cells to adhere and resume logarithmic growth for 24 hours.

-

-

Preparation of Devimistat Working Solutions:

-

Thaw the Devimistat stock solution.

-

Prepare a series of dilutions of Devimistat in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration is consistent across all conditions, including the vehicle control.

-

-

Cell Treatment:

-

Remove the old medium from the wells.

-

Add the medium containing the different concentrations of Devimistat or the vehicle control to the respective wells.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Downstream Analysis:

-

After the incubation period, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays, protein extraction for Western blotting, or metabolite extraction for metabolomics.

-

Conceptual Metabolic Flux Analysis using this compound and ¹³C-Glucose

This protocol outlines a conceptual workflow for a stable isotope tracing experiment using this compound in combination with a ¹³C-labeled substrate to quantify metabolic fluxes.

Materials:

-

Cancer cell line

-

Glucose-free and glutamine-free cell culture medium (e.g., DMEM)

-

[U-¹³C₆]-Glucose

-

This compound

-

Dialyzed fetal bovine serum (dFBS)

-

Methanol, Chloroform, Water (for metabolite extraction)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Cell Culture and Adaptation:

-

Culture cells in standard complete medium.

-

Prior to the experiment, adapt the cells to the experimental medium containing unlabeled glucose and dFBS.

-

-

Stable Isotope Labeling:

-

On the day of the experiment, replace the medium with fresh experimental medium containing [U-¹³C₆]-Glucose and either this compound at the desired concentration or a vehicle control.

-

Incubate the cells for a time course to allow for isotopic steady-state to be reached in the metabolites of interest. This typically ranges from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.

-

-

Metabolite Extraction:

-

At each time point, rapidly quench the metabolic activity by aspirating the medium and adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Perform a three-phase liquid-liquid extraction using methanol, chloroform, and water to separate polar metabolites, lipids, and proteins.

-

Collect the polar metabolite fraction (upper aqueous phase).

-

-

LC-MS Analysis:

-

Dry the polar metabolite extracts under a stream of nitrogen.

-

Reconstitute the samples in a suitable solvent for LC-MS analysis.

-

Analyze the samples using an LC-MS system capable of high-resolution mass analysis to separate and detect the different isotopologues of the metabolites.

-

-

Data Analysis and Flux Calculation:

-

Process the raw LC-MS data to determine the mass isotopomer distributions (MIDs) for key metabolites in the central carbon metabolism.

-

Correct the MIDs for the natural abundance of stable isotopes.

-

Use metabolic flux analysis software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic network model and calculate the intracellular fluxes. The model will account for the incorporation of both ¹³C from glucose and potentially D from this compound.

-

Visualizations

Devimistat's Mechanism of Action on the TCA Cycle

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase II trial of cytarabine and mitoxantrone with devimistat in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Devimistat - Wikipedia [en.wikipedia.org]

Preliminary In Vitro Studies with Devimistat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (formerly known as CPI-613) is a novel, first-in-class anti-cancer agent designed to disrupt the mitochondrial energy metabolism of tumor cells.[1] It functions as a non-redox-active lipoate analog, selectively targeting key enzymes within the tricarboxylic acid (TCA) cycle.[2][3] This targeted approach leads to increased cellular stress and sensitizes cancer cells to a variety of chemotherapeutic agents.[1]

This technical guide provides an in-depth overview of the preliminary in vitro studies conducted with Devimistat. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

A deuterated version of the molecule, Devimistat-d10, is commercially available and is likely intended for use as an internal standard in analytical methods such as mass spectrometry.[4] The biological activity of this compound is expected to be comparable to that of the non-deuterated parent compound, Devimistat, which is the subject of the studies detailed herein.

Data Presentation

The following tables summarize the quantitative data from various in vitro studies, showcasing the efficacy of Devimistat across different cancer cell lines and in combination with other agents.

Table 1: Cytotoxicity of Devimistat in Various Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value (µM) | Reference |

| H460 | Human Lung Cancer | EC50 | 120 | |

| Saos-2 | Human Sarcoma | EC50 | 120 | |

| TFK-1 | Biliary Tract Cancer | IC50 | ~139-200 | |

| RCB1292 | Biliary Tract Cancer | IC50 | ~139-200 | |

| RCB1293 | Biliary Tract Cancer | IC50 | ~139-200 |

Table 2: Synergistic Effects of Devimistat with Chemotherapy

| Cell Line | Cancer Type | Combination Agents | Metric | Value | Reference |

| RCB1292 | Biliary Tract Cancer | Gemcitabine + Cisplatin (GC) | Synergy Score | 11.24 | |

| RCB1293 | Biliary Tract Cancer | Gemcitabine + Cisplatin (GC) | Synergy Score | 10.85 | |

| TFK-1 | Biliary Tract Cancer | Gemcitabine + Cisplatin (GC) | Synergy Score | 5.47 |

Synergy scores were calculated using the SynergyFinderPlus HSA model. Higher scores indicate a stronger synergistic effect.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments performed to characterize the activity of Devimistat.

Cell Viability Assay (Crystal Violet Method)

This protocol is used to quantify the effect of Devimistat on the viability of adherent cancer cells.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

Devimistat (dissolved in a suitable solvent, e.g., DMSO)

-

0.5% Crystal Violet staining solution

-

Methanol

-

Spectrophotometer (plate reader)

Procedure:

-

Seed 3,000 cells per well in 100 µL of complete culture medium into a 96-well plate and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Prepare serial dilutions of Devimistat in complete culture medium.

-

Remove the overnight culture medium from the wells and add 100 µL of the Devimistat dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for 72 hours under standard culture conditions.

-

Carefully remove the medium and gently wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells by adding 100 µL of methanol to each well for 10-15 minutes.

-

Remove the fixative and stain the cells with 50 µL of 0.5% crystal violet solution for 30 minutes on a rocker.

-

Wash the plates thoroughly with deionized water to remove excess stain and allow them to air dry completely.

-

Add 150 µL of methanol to each well to solubilize the stain.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Subtract the absorbance of blank wells (containing only methanol) and calculate cell viability as a percentage of the vehicle-treated control.

Oxygen Consumption Rate (OCR) Analysis

This protocol measures the effect of Devimistat on mitochondrial respiration using a Seahorse XFe96 analyzer.

Materials:

-

Seahorse XFe96 cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Devimistat

-

Seahorse XFe96 Analyzer

Procedure:

-

Seed 15,000 cells per well in a Seahorse XFe96 cell culture plate and allow them to adhere overnight.

-

On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant in a CO₂-free incubator at 37°C for at least one hour.

-

Remove the culture medium from the cells, wash with pre-warmed Seahorse XF Base Medium, and then add 180 µL of the same medium to each well.

-

Incubate the cell plate in a CO₂-free incubator at 37°C for one hour to allow for temperature and pH equilibration.

-

Load the hydrated sensor cartridge with the desired concentrations of Devimistat for injection.

-

Place the cell plate and sensor cartridge into the Seahorse XFe96 Analyzer.

-

Perform a calibration cycle, followed by baseline OCR measurements.

-

Inject Devimistat into the wells and record the subsequent changes in OCR over time.

-

Data is typically normalized to cell number or protein concentration per well.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Devimistat.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

Devimistat

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of Devimistat for a specified period (e.g., 24-48 hours). Include a vehicle-treated control.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour, detecting FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL2 or FL3 channel).

-

Gate the cell populations to quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V- / PI-): Live cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells

-

Visualizations

The following diagrams illustrate the mechanism of action of Devimistat and a typical experimental workflow.

Caption: Mechanism of action of Devimistat in cancer cells.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. A Phase III open-label trial to evaluate efficacy and safety of CPI-613 plus modified FOLFIRINOX (mFFX) versus FOLFIRINOX (FFX) in patients with metastatic adenocarcinoma of the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to the Stability and Storage of Devimistat-d10

Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is compiled from publicly available data and is for informational purposes only. Specific stability and storage recommendations for Devimistat-d10 should be determined empirically through validated stability studies. The stability data for Devimistat (CPI-613) is used as a proxy for this compound, assuming similar stability profiles due to the absence of specific data for the deuterated analog.

Introduction

Devimistat (CPI-613) is an investigational first-in-class drug that targets the altered mitochondrial energy metabolism of cancer cells. It is a lipoic acid analog that inhibits the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) complexes, leading to the disruption of the tricarboxylic acid (TCA) cycle and induction of cell death in tumor cells[1][2]. This compound is a deuterated version of Devimistat. This guide provides a comprehensive overview of the available information on the stability and storage conditions for Devimistat, which is presumed to be comparable to this compound.

Storage Conditions

Proper storage is crucial to maintain the integrity and potency of this compound. The following table summarizes the recommended storage conditions based on available data for Devimistat.

| Form | Storage Temperature | Duration | Recommendations |

| Solid (Powder) | -20°C | 3 years[3] | Store in a tightly sealed container, protected from light and moisture. |

| In Solvent (DMSO) | -80°C | 1 year[3] | Aliquot stock solutions to prevent repeated freeze-thaw cycles[3]. |

| -20°C | 1 month | ||

| In Human Plasma | -60°C to -80°C | Up to 127 days | Long-term stability has been established for bioanalytical purposes. |

| Room Temperature | Up to 24 hours | Benchtop stability has been confirmed for this duration. |

Stability Profile

Currently, there is limited publicly available data from forced degradation studies of Devimistat. Such studies are essential for identifying potential degradation products and pathways. Based on the chemical structure of Devimistat, which contains thioether and carboxylic acid functional groups, it is susceptible to oxidation and potential esterification or amide formation under certain conditions.

Potential Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for Devimistat based on its chemical structure. The primary anticipated degradation would be the oxidation of the sulfur atoms.

Caption: Hypothetical Oxidative Degradation Pathway of Devimistat.

Experimental Protocols

Detailed, validated stability-indicating methods for this compound are not publicly available. However, a validated LC-MS/MS method for the quantification of Devimistat and its metabolites in human plasma has been published, which can be adapted for stability studies in biological matrices. Furthermore, a general protocol for conducting forced degradation studies is provided as a template.

Analysis of Devimistat in Human Plasma (LC-MS/MS)

This method is suitable for determining the stability of Devimistat in a biological matrix.

-

Sample Preparation:

-

Perform protein precipitation of plasma samples using acetonitrile.

-

Dilute the supernatant with water prior to injection.

-

-

Chromatographic Conditions:

-

Column: Xbridge C18 (50 × 2.1 mm; 5 μm).

-

Mobile Phase: A gradient elution is used. The specific gradient profile should be optimized.

-

Flow Rate: To be optimized for the specific system.

-

Injection Volume: To be optimized.

-

-

Mass Spectrometric Conditions:

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Ion Mode.

-

Monitoring: Multiple Reaction Monitoring (MRM) for Devimistat and its metabolites.

-

The following diagram outlines the experimental workflow for this analytical method.

Caption: Workflow for the LC-MS/MS Analysis of Devimistat in Human Plasma.

General Protocol for Forced Degradation Studies

This protocol is a general guideline based on ICH recommendations and should be adapted and validated for this compound.

-

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

-

Stress Conditions:

-

Acid Hydrolysis: Treat this compound solution with 0.1 N HCl at 60°C for a specified duration.

-

Base Hydrolysis: Treat this compound solution with 0.1 N NaOH at 60°C for a specified duration.

-

Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat at a specified temperature (e.g., 70°C).

-

Photostability: Expose this compound solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Analytical Method:

-

A stability-indicating HPLC or UPLC method with UV or MS detection should be developed and validated. The method must be able to separate the intact drug from all significant degradation products.

-

-

Procedure:

-

Prepare solutions of this compound in a suitable solvent.

-

Expose the solutions and solid drug to the stress conditions outlined above.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using the validated stability-indicating method.

-

Characterize the degradation products using techniques such as mass spectrometry.

-

The logical flow of a forced degradation study is depicted in the following diagram.

Caption: Logical Workflow for a Forced Degradation Study.

Conclusion

The stability and proper storage of this compound are critical for its preclinical and clinical development. While specific data for the deuterated form is scarce, the information available for Devimistat provides a solid foundation for handling and storage procedures. As a solid, Devimistat is stable for up to 3 years at -20°C, and in a DMSO stock solution, it can be stored for 1 year at -80°C. It is imperative that comprehensive stability studies, including forced degradation, are conducted specifically for this compound to fully characterize its stability profile and to develop and validate a robust stability-indicating analytical method. This will ensure the quality, safety, and efficacy of the drug substance and any resulting drug product.

References

In-Depth Technical Guide to Devimistat-d10: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (CPI-613), a novel anti-mitochondrial agent, has garnered significant interest in the field of oncology for its unique mechanism of action targeting the altered metabolism of cancer cells. Its deuterated analogue, Devimistat-d10, serves as a critical tool for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with detailed experimental protocols and data presented for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Devimistat is a synthetic lipoic acid analogue.[1] The deuterated version, this compound, is structurally identical to Devimistat, with the exception of ten deuterium atoms replacing ten hydrogen atoms on the two benzyl rings. This isotopic labeling provides a distinct mass signature for mass spectrometry-based quantification without significantly altering the compound's biological activity.

Chemical Structure of this compound

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 398.65 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO (100 mg/mL) | [2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | [3] |

Synthesis of this compound

The synthesis of this compound involves the use of deuterated starting materials. While a specific, detailed protocol for the synthesis of this compound is not publicly available, the general synthesis of Devimistat (CPI-613) proceeds from lipoic acid. The synthesis of deuterated oleic acid, another lipid molecule, has been achieved through metal-catalyzed hydrothermal H/D exchange reactions on its precursors. A similar approach could be envisioned for the synthesis of deuterated lipoic acid, which would then be used as the starting material for the synthesis of this compound. The synthesis of R(+)α-lipoic acid has been described and involves the salification of racemic 6,8-halo-octanoic acid, followed by a series of purification and reaction steps.

Mechanism of Action

Devimistat exerts its anti-cancer effects by targeting key enzymes within the mitochondrial tricarboxylic acid (TCA) cycle, specifically the pyruvate dehydrogenase (PDH) complex and α-ketoglutarate dehydrogenase (KGDH). By inhibiting these enzymes, Devimistat disrupts cancer cell metabolism, leading to increased oxidative stress and subsequent cell death.

Inhibition of Pyruvate Dehydrogenase (PDH) and α-Ketoglutarate Dehydrogenase (KGDH)

In cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. Despite the presence of oxygen, cancer cells rely heavily on glycolysis for energy production. Devimistat's inhibition of PDH blocks the conversion of pyruvate to acetyl-CoA, a critical entry point into the TCA cycle. This forces cancer cells to rely on alternative metabolic pathways and increases their vulnerability. Similarly, the inhibition of KGDH further disrupts the TCA cycle.

The mechanism of inhibition involves Devimistat acting as a lipoic acid analog, interfering with the function of these enzyme complexes which utilize lipoic acid as a cofactor.

Induction of Reactive Oxygen Species (ROS) and Apoptosis

The disruption of the TCA cycle by Devimistat leads to a surge in mitochondrial reactive oxygen species (ROS). This increase in ROS creates a state of oxidative stress within the cancer cells. Elevated ROS levels can damage cellular components and activate apoptotic signaling pathways. Both intrinsic and extrinsic apoptotic pathways can be triggered by ROS, leading to programmed cell death.

Signaling Pathway of Devimistat's Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Protocols

Quantification of this compound in Biological Samples using LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in biological matrices such as plasma. The following provides a general framework for such a protocol.

Sample Preparation:

-

Protein Precipitation: To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a structural analog of Devimistat).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Parameters:

-

LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.

Workflow for LC-MS/MS Analysis

Caption: General workflow for LC-MS/MS analysis.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Analyzer is a key tool for assessing the impact of Devimistat on cellular metabolism in real-time.

Protocol Outline:

-

Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C for 1 hour.

-

Compound Loading: Load the sensor cartridge with Devimistat and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) for the Mito Stress Test.

-

Seahorse Analysis: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay to measure the oxygen consumption rate (OCR).

Experimental Workflow for Seahorse Analysis